![molecular formula C14H11F3N2O2 B4391065 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4391065.png)
2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
Overview
Description
2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, also known as CPPO, is a chemical compound that has been widely used in scientific research. CPPO has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide acts as a photosensitizer, which means that it can absorb light energy and transfer it to other molecules, such as oxygen, to generate reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, making them useful in photodynamic therapy for cancer treatment. 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can also be used in organic synthesis as a source of singlet oxygen, which can be used to oxidize organic compounds.
Biochemical and Physiological Effects:
2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the activation of immune cells. 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide in lab experiments is its high reactivity with singlet oxygen, which makes it useful in a variety of applications. However, 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can also be toxic to cells and tissues at high concentrations, which can limit its use in certain experiments. Additionally, 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is sensitive to light and must be stored in the dark to prevent degradation.
Future Directions
There are many potential future directions for research on 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, including the development of new synthetic methods for 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide and its derivatives, the exploration of new applications for 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide in medicine and materials science, and the investigation of its potential toxicity and environmental impact. Additionally, 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide could be used in combination with other photosensitizers or therapies to enhance their effectiveness.
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been widely used in scientific research due to its unique properties, including its high reactivity with singlet oxygen and its ability to generate singlet oxygen upon excitation with light. 2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been studied for its potential applications in various fields, including photodynamic therapy, organic synthesis, and materials science.
properties
IUPAC Name |
4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-4-1-3-9(7-10)13-8-18(20)11-5-2-6-12(11)19(13)21/h1,3-4,7-8H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRBVFDDGSGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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